[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 5-nitro-2-pyrrolidin-1-ylbenzoate is a synthetic compound with the molecular formula and a molecular weight of approximately 400.435 g/mol. This compound is recognized for its potential applications in scientific research, particularly in the fields of medicinal chemistry and pharmacology. It is classified under organic compounds, specifically as an ester derivative of benzoic acid.
The synthesis of [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 5-nitro-2-pyrrolidin-1-ylbenzoate typically involves several key steps:
The molecular structure of [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 5-nitro-2-pyrrolidin-1-ylbenzoate can be represented using various notations:
InChI=1S/C20H24N4O5/c21-14-20(8-2-1-3-9-20)22-18(25)13-29-19(26)16-12-15(24(27)28)6-7-17(16)23-10-4-5-11-23/h6-7,12H,1-5,8-11,13H2,(H,22,25)
SHPQUEAHVVDRJF-UHFFFAOYSA-N
C1CCC(CC1)(C#N)NC(=O)COC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCCC3
These representations highlight the complex structure consisting of a pyrrolidine ring, a benzoate moiety, and various functional groups that contribute to its chemical behavior .
The compound can participate in various chemical reactions:
Key physical and chemical properties include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 400.435 g/mol |
Purity | Typically ≥ 95% |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
These properties indicate that [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 5-nitro-2-pyrrolidin-1-ylbenzoate is suitable for various laboratory applications where solubility in organic media is required.
The compound has several scientific uses:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4